molecular formula C34H36O6 B3039759 2,3,4,6-Tetra-O-benzyl-D-glucopyranose CAS No. 131347-08-5

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Cat. No.: B3039759
CAS No.: 131347-08-5
M. Wt: 540.6 g/mol
InChI Key: OGOMAWHSXRDAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a derivative of D-glucopyranose, a monosaccharide. This compound is characterized by the substitution of hydrogen atoms in the hydroxyl groups of the glucose molecule with benzyl groups. It is often used as an intermediate in organic synthesis, particularly in the preparation of glucosylation products and other derivatives .

Biochemical Analysis

Biochemical Properties

2,3,4,6-Tetra-O-benzyl-D-glucopyranose plays a significant role in biochemical reactions. It is used for glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.

Molecular Mechanism

It is known to be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose typically involves the protection of the hydroxyl groups of D-glucopyranose with benzyl groups. One common method includes dissolving the starting material in a solvent like acetone and adding N-bromosuccinimide (NBS) at room temperature. The reaction mixture is then processed to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes .

Scientific Research Applications

2,3,4,6-Tetra-O-benzyl-D-glucopyranose has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds for treating diseases like Alzheimer’s, diabetes, and cancer.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
  • 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose
  • 2,3,4,6-Tetra-O-acetyl-D-galactopyranose

Comparison: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is unique due to its specific substitution pattern and the stability provided by the benzyl groups. This stability makes it particularly useful in synthetic applications where selective protection of hydroxyl groups is required. Other similar compounds may have different protective groups or substitution patterns, leading to variations in their reactivity and applications .

Properties

IUPAC Name

3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOMAWHSXRDAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863326
Record name 2,3,4,6-Tetra-O-benzylhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Reactant of Route 2
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Reactant of Route 3
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Reactant of Route 4
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Reactant of Route 5
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Reactant of Route 6
2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.